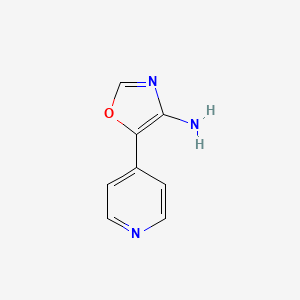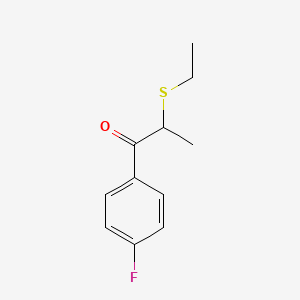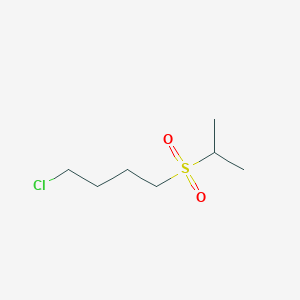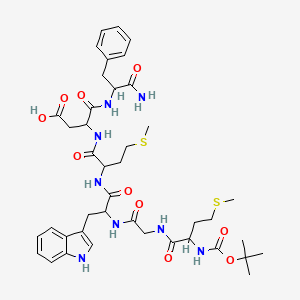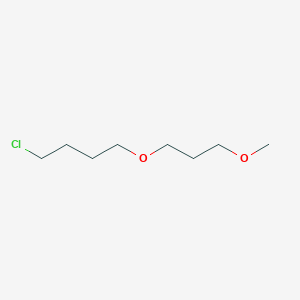
1-Chloro-4-(3-methoxypropoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(3-methoxypropoxy)butane is an organic compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . This compound is characterized by the presence of a chlorine atom and a methoxypropoxy group attached to a butane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(3-methoxypropoxy)butane typically involves nucleophilic substitution reactions. One common method involves the reaction of 1-chloro-4-bromobutane with sodium methoxypropoxide under controlled conditions . The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-(3-methoxypropoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide, ammonia, and thiourea.
Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-(3-methoxypropoxy)butanol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(3-methoxypropoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(3-methoxypropoxy)butane involves its reactivity towards nucleophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(3-methoxypropoxy)butane can be compared with other similar compounds such as:
1-Chloro-4-methoxybutane: This compound lacks the propoxy group, making it less versatile in certain synthetic applications.
1-Chloro-4-(2-methoxyethoxy)butane: This compound has a shorter ether chain, which may affect its solubility and reactivity.
1-Chloro-4-(3-ethoxypropoxy)butane: The ethoxy group in this compound can lead to different reactivity patterns compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C8H17ClO2 |
|---|---|
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
1-chloro-4-(3-methoxypropoxy)butane |
InChI |
InChI=1S/C8H17ClO2/c1-10-6-4-8-11-7-3-2-5-9/h2-8H2,1H3 |
InChI-Schlüssel |
UBOIINRRZBOFDE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)
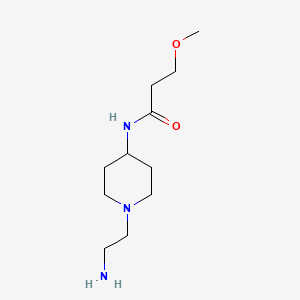

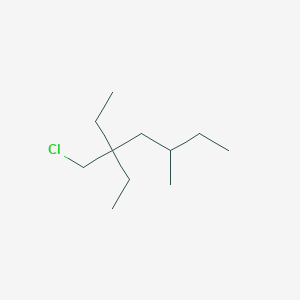



![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)
